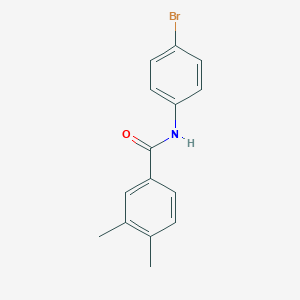

N-(4-bromophenyl)-3,4-dimethylbenzamide

Descripción

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound exhibits a characteristic non-planar configuration typical of substituted benzamide derivatives. The compound's three-dimensional structure reveals significant conformational flexibility around the central amide bond, with the dihedral angle between the brominated phenyl ring and the dimethylated benzene ring playing a crucial role in determining its overall molecular geometry. Comparative analysis with related benzamide structures suggests that brominated derivatives typically exhibit dihedral angles ranging from 30° to 65°, as demonstrated in similar compounds such as 4-bromo-N-phenylbenzamide, where the dihedral angle between phenyl and 4-bromophenyl rings measures 58.63°.

The crystallographic parameters of analogous brominated benzamides provide valuable insights into the expected structural characteristics of this compound. The central N—C=O plane in related structures typically forms dihedral angles of approximately 30° with both aromatic rings, indicating a twisted molecular conformation that minimizes steric hindrance while maintaining conjugation through the amide linkage. The presence of the 3,4-dimethyl substitution pattern introduces additional steric considerations that likely influence the preferred conformational states of the molecule.

Intermolecular interactions in brominated benzamides are predominantly governed by N—H⋯O hydrogen bonding patterns, which form characteristic chain-like structures in the solid state. These hydrogen bonds, combined with C—H⋯π contacts involving the aromatic systems, contribute to the formation of three-dimensional network structures that stabilize the crystal packing. The bromine substituent introduces additional halogen bonding opportunities that may further influence the solid-state arrangement and physical properties of the compound.

Spectroscopic Identification (NMR, IR, MS)

The spectroscopic characterization of this compound encompasses comprehensive nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometric (MS) analyses that provide definitive structural confirmation. Available spectroscopic data indicates the presence of characteristic spectral features consistent with the proposed molecular structure, including one NMR spectrum, one FTIR spectrum, and one GC-MS spectrum recorded under standardized conditions.

The ¹H NMR spectrum of this compound would be expected to display distinctive chemical shift patterns characteristic of both the brominated aromatic system and the dimethylated benzene ring. The 4-bromophenyl protons typically appear as a characteristic AA'BB' pattern in the aromatic region, with chemical shifts influenced by the electron-withdrawing effect of the bromine substituent. The 3,4-dimethylbenzene protons would exhibit a more complex splitting pattern due to the asymmetric substitution, with the methyl groups appearing as singlets in the aliphatic region around 2.3-2.4 ppm, similar to related dimethylbenzamide derivatives.

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The amide carbonyl stretch typically appears as a strong absorption in the 1650-1680 cm⁻¹ region, while N-H stretching vibrations are observed around 3300-3500 cm⁻¹. The aromatic C-H stretching modes appear in the 3000-3100 cm⁻¹ region, with C=C aromatic stretches manifesting as multiple bands between 1450-1600 cm⁻¹. The presence of the bromine substituent may introduce additional characteristic absorptions in the fingerprint region, particularly affecting the aromatic substitution patterns visible in the 700-900 cm⁻¹ range.

Mass spectrometric fragmentation patterns provide crucial molecular ion confirmation and structural elucidation through characteristic fragmentation pathways. The molecular ion peak at m/z 304 corresponds to the expected molecular weight, with typical fragmentation involving loss of the bromophenyl moiety or the dimethylbenzoyl fragment. The presence of bromine creates characteristic isotope patterns with peaks separated by two mass units, reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

Computational Modeling of Electronic Structure

Computational investigations of this compound employ density functional theory (DFT) methodologies to elucidate electronic structure, conformational preferences, and molecular properties. These calculations provide detailed insights into the electronic distribution, orbital energies, and potential coordination sites that characterize this brominated benzamide derivative. The computational approach typically utilizes B3LYP functionals with appropriate basis sets to achieve reliable geometric optimization and property prediction.

The electronic structure analysis reveals significant influence of both the electron-withdrawing bromine substituent and the electron-donating methyl groups on the overall molecular orbital distribution. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide crucial information about the compound's electronic properties and potential reactivity patterns. The presence of the amide functionality creates a delocalized system that extends across both aromatic rings, with the carbonyl oxygen serving as a primary nucleophilic site, as demonstrated in related benzamide coordination studies.

Electrostatic potential mapping calculations indicate that the oxygen atom of the amide group carries the highest negative potential, making it the preferred coordination site for metal interactions. This finding aligns with computational studies of benzamide coordination, where electrostatic potential analysis consistently identifies the carbonyl oxygen as the most electronegative center within the molecule. The bromine substituent introduces additional electronic effects that modulate the overall charge distribution and may influence both chemical reactivity and biological activity.

Conformational analysis through potential energy surface scanning reveals multiple stable conformers, with energy barriers for rotation around the C-N amide bond typically ranging from 15-20 kcal/mol. The preferred conformations balance steric interactions between the substituted aromatic rings while maintaining optimal orbital overlap through the amide linkage. These computational insights are essential for understanding the compound's behavior in different chemical environments and predicting its interaction patterns with biological targets or synthetic reagents.

Propiedades

Fórmula molecular |

C15H14BrNO |

|---|---|

Peso molecular |

304.18 g/mol |

Nombre IUPAC |

N-(4-bromophenyl)-3,4-dimethylbenzamide |

InChI |

InChI=1S/C15H14BrNO/c1-10-3-4-12(9-11(10)2)15(18)17-14-7-5-13(16)6-8-14/h3-9H,1-2H3,(H,17,18) |

Clave InChI |

HOSUCLCHIDHMKH-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)C |

SMILES canónico |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table summarizes key structural analogs, their biological activities, and physicochemical properties:

Key Comparative Insights

Lipophilicity and Bioactivity

- Halogen Effects : Bromine increases lipophilicity (clogP ~3.5) compared to fluorine (clogP ~3.0), enhancing membrane permeability and target binding. This is consistent with the higher antiproliferative activity of brominated furan/thiophene amides (e.g., F5 in ) compared to fluorinated analogs .

- Methyl Groups : The 3,4-dimethyl substitution in the benzamide ring likely improves metabolic stability by reducing oxidative degradation, as seen in S9229, where methyl groups delay demethylation .

Metabolism

- S9229 undergoes rapid phase I metabolism (hydroxylation, demethylation) and glucuronidation, with a plasma half-life <24 hours .

Métodos De Preparación

Synthesis of 3,4-Dimethylbenzoyl Chloride

-

Oxidation of 3,4-Dimethylbenzaldehyde :

-

Chlorination with Thionyl Chloride :

Amidation with 4-Bromoaniline

-

Reaction Setup :

-

3,4-Dimethylbenzoyl chloride (1.2 equiv) is added dropwise to a cooled (0–5°C) solution of 4-bromoaniline (1.0 equiv) and triethylamine (2.0 equiv) in dichloromethane (DCM, 50 mL).

-

Stirring : 12 hours at room temperature.

-

-

Workup :

Direct Coupling Using Activating Agents

HATU-Mediated Coupling

EDCI/HOBt Method

-

Reaction :

-

3,4-Dimethylbenzoic acid (1.0 equiv), EDCI (1.2 equiv), HOBt (1.2 equiv), and 4-bromoaniline (1.1 equiv) in DMF (15 mL) are stirred at 25°C for 12 hours.

-

-

Workup :

Comparative Analysis of Methods

Characterization and Validation

Spectroscopic Data

Purity Assessment

Industrial-Scale Considerations

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR (in CDCl₃ or DMSO-d₆) confirm the presence of aromatic protons (δ 6.8–7.6 ppm), methyl groups (δ 2.2–2.5 ppm), and the amide bond (δ 8.1–8.3 ppm) .

- IR Spectroscopy : Strong peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the benzamide structure .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% recommended for biological assays) .

How do the bromophenyl and dimethyl groups influence the compound’s reactivity in substitution or oxidation reactions?

Q. Basic

- Bromophenyl Group : Acts as an electron-withdrawing group, directing electrophilic substitution to the para position. It also facilitates Suzuki-Miyaura cross-coupling reactions for derivatization .

- Dimethyl Groups : Electron-donating effects increase electron density on the benzamide ring, enhancing resistance to oxidation. Controlled oxidation with KMnO₄ in acidic conditions selectively targets the methyl groups .

What safety protocols are recommended for handling this compound?

Q. Basic

- Storage : In airtight containers at 2–8°C, protected from light and moisture to prevent degradation .

- PPE : Gloves, lab coats, and goggles are mandatory. Use fume hoods to avoid inhalation of fine particles.

- Toxicity Data : While specific LD₅₀ data for this compound is limited, related brominated benzamides show acute oral toxicity (LD₅₀ > 2000 mg/kg in rats), suggesting moderate hazard .

How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?

Q. Advanced

- Crystallization : Slow evaporation of a saturated acetone solution yields single crystals suitable for diffraction.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXL refines structural parameters (bond lengths, angles) with R-factor convergence < 5% .

- Challenges : Disorder in the bromophenyl ring may require constraints during refinement. Compare with analogous structures (e.g., N-(2-bromophenyl)-4-methylbenzenesulfonamide) to validate geometry .

What strategies link structural modifications of this compound to biological activity?

Q. Advanced

- SAR Studies : Replace the bromine atom with fluorine or chlorine to modulate lipophilicity and binding affinity. For example, fluorinated analogs show enhanced blood-brain barrier penetration in neuroactivity assays .

- Docking Simulations : Use AutoDock Vina to predict interactions with targets like serotonin receptors (ΔG ≈ -9.5 kcal/mol). Validate with in vitro binding assays (e.g., radioligand displacement) .

What mechanistic insights explain its potential anticancer or antimicrobial activity?

Q. Advanced

- Apoptosis Induction : In cancer cell lines (e.g., MCF-7), the compound upregulates caspase-3 activity, confirmed via Western blot and flow cytometry .

- Enzyme Inhibition : Molecular dynamics simulations suggest competitive inhibition of dihydrofolate reductase (DHFR), critical for nucleotide synthesis. IC₅₀ values are determined via spectrophotometric assays .

How can conflicting NMR or HPLC data be resolved during purity assessment?

Q. Advanced

- Peak Splitting in NMR : Use 2D NMR (COSY, HSQC) to distinguish diastereomers or rotamers. For HPLC impurities, employ LC-MS to identify byproducts (e.g., hydrolyzed benzamide) .

- Quantitative Analysis : Compare retention times with authentic standards and optimize mobile-phase pH (e.g., 0.1% formic acid) to enhance peak resolution .

How do solvent polarity and temperature affect the compound’s stability during long-term storage?

Q. Advanced

- Accelerated Stability Studies : Store samples in DMSO, ethanol, and water at 25°C/60% RH and 40°C/75% RH. Monitor degradation via HPLC every 30 days.

- Findings : Ethanol solutions show <5% degradation over 6 months, while aqueous solutions hydrolyze rapidly (t₁/₂ ≈ 14 days) .

What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.